N-(2-Hydroxyethyl)salicylamide
Overview
Description
N-(2-Hydroxyethyl)salicylamide is a chemical compound with the molecular formula C9H11NO3 . It has an average mass of 181.189 Da and a Monoisotopic mass of 181.073898 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds .Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 406.8±0.0 °C at 760 mmHg, and a flash point of 212.2±24.6 °C . Its molar refractivity is 47.9±0.3 cm3, and it has a polar surface area of 70 Å2 .Scientific Research Applications
Anthelmintic Activity
N-(2-Hydroxyethyl)salicylamide and its derivatives demonstrate a range of biological activities, including anthelmintic (anti-parasitic) properties. These compounds are notably effective against tapeworms and trematodes, with their activity linked to the presence of an amide or thioamide bond and substituted amides. Chlorination of these compounds enhances their biological activity. The structural features, particularly the hydroxyl group in the aromatic ring, are crucial for their anthelmintic effectiveness (Malakhova & Kuklin, 2019).
Antioxidant Potential
Salicylamides, including this compound, exhibit significant antioxidant properties. Their effectiveness was measured using various methods such as DPPH scavenging, ABTS radical scavenging capacity assay, and cyclic voltammetry. These studies suggest that salicylamides could be potential candidates for applications requiring antioxidant properties (Ienascu et al., 2015).
Antimicrobial Activity
Salicylamides have shown antimicrobial activity, particularly against intestinal sulfate-reducing bacteria like Desulfovibrio piger. This indicates their potential as therapeutic agents in treating infections caused by such bacteria (Kushkevych et al., 2015).
Luminescence and Magnetic Properties
In a study focusing on heterometallic clusters, salicylamides were used to create novel dodecanuclear clusters with interesting luminescence and magnetic properties. This suggests their applicability in materials science, particularly in the development of new luminescent materials and studying magnetic interactions (Song et al., 2016).
Antiviral Applications
Salicylamides, including this compound, have shown promise in inhibiting the replication of various RNA and DNA viruses, making them potential broad-spectrum antiviral agents. Their effectiveness in clinical trials against different viral infections further underlines their therapeutic potential (Xu et al., 2023).
Controlled Drug Delivery
This compound derivatives have been explored in the context of controlled drug delivery. For instance, their inclusion in hydrogels demonstrated temperature/oxidation dual-stimuli-responsive drug release, indicating their potential in developing advanced drug delivery systems (Cheng et al., 2015).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
N-(2-Hydroxyethyl)salicylamide, also known as 2-hydroxy-N-(2-hydroxyethyl)benzamide, is a derivative of salicylic acid . Salicylic acid and its derivatives are known to have analgesic and antipyretic properties . .
Mode of Action
Salicylic acid is known to inhibit cyclooxygenase enzymes, reducing the production of prostaglandins and other mediators of inflammation
Biochemical Pathways
Salicylic acid and its derivatives are known to affect the arachidonic acid pathway by inhibiting cyclooxygenase enzymes . This results in decreased production of prostaglandins, thromboxanes, and other inflammatory mediators .
Result of Action
Given its structural similarity to salicylic acid, it may share some of its effects, such as reducing inflammation and providing pain relief .
Properties
IUPAC Name |
2-hydroxy-N-(2-hydroxyethyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-6-5-10-9(13)7-3-1-2-4-8(7)12/h1-4,11-12H,5-6H2,(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPLWPQEVIBZKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30178903 | |
Record name | Salicylic acid ethanolamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30178903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24207-38-3 | |
Record name | N-(2-Hydroxyethyl)salicylamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24207-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Salicylic acid ethanolamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024207383 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Hydroxyethyl)salicylamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58204 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Salicylic acid ethanolamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30178903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-hydroxyethyl)salicylamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.873 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SALICYLIC ACID ETHANOLAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SRG9U2D29S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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